Glycyl-L-tyrosine hydrate

概要

説明

Glycyl-L-tyrosine hydrate, also known as Gly-L-Tyr, is a naturally occurring amino acid derivative that is used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and is stable under a variety of conditions. Gly-L-Tyr is used in the synthesis of various compounds, as well as in the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for the use of Gly-L-Tyr.

科学的研究の応用

1. Kinetics and Utilization in Parenteral Solutions

Glycyl-L-tyrosine hydrate plays a significant role in parenteral nutrition. A study by Albers et al. (1988) explored the utilization of intravenously administered synthetic dipeptides, including glycyl-L-tyrosine, in healthy subjects. Their results indicated rapid clearance from plasma and a prompt increase in the concentrations of constituent amino acids, suggesting efficient hydrolysis and potential for safe and efficient parenteral use as sources of free amino acids (Albers et al., 1988).

2. Synthesis and Solubility Enhancement

Matsumoto et al. (2021) investigated the synthesis of L-glycyl-L-tyrosine derivatives using an organic-solvent stable PST-01 protease from Pseudomonas aeruginosa PST-01. They focused on enhancing the solubility of amino acids like tyrosine, which generally have low aqueous solubility. Their findings showed that dipeptides like glycyl-L-tyrosine (Gly-Tyr) have high aqueous solubility and can be rapidly degraded into glycine and tyrosine in the human body, making them useful in transfusion materials (Matsumoto et al., 2021).

3. Chemical and Biological Interactions

The chemical and biological interactions of glycyl-L-tyrosine are also a subject of interest. Wu et al. (2011) explored its pH-dependent reactivity in carboxypeptidase-A-catalyzed hydrolysis. They found that glycyl-L-tyrosine can be either a substrate or an inhibitor for carboxypeptidase A, depending on the pH. This study offers insights into the dipeptide's complex behavior in biological systems (Wu et al., 2011).

4. Transport and Metabolism Studies

Research on peptide transport systems in organisms like Neurospora crassa has also been conducted. Wolfinbarger and Marzluf (1975) synthesized glycyl-L-tyrosine to study the specificity, regulation, and properties of oligopeptide transport systems. They observed that transport activity is sensitive to azide and does not result in the accumulation of the intact peptide, highlighting the complex mechanisms of peptide transport and metabolism (Wolfinbarger & Marzluf, 1975).

5. Radioprotection and Radical Formation Studies

Casteleijn et al. (1964) conducted an electron-spin-resonance study on radiation-induced radicals in amino acids and peptides, including glycyl-L-tyrosine. Their work provides insights into the radiation chemistry of these compounds, with implications for understanding radioprotection and radical formation processes (Casteleijn et al., 1964).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Glycyl-L-tyrosine hydrate is a dipeptide composed of glycine and tyrosine

Mode of Action

It’s known that tyrosine, one of the constituents of this dipeptide, is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

It acts as a precursor for the biosynthesis of several neurotransmitters including dopamine, norepinephrine, and epinephrine .

Result of Action

Tyrosine, a component of this dipeptide, is known to play a crucial role in cell signaling transduction, cell migration differentiation, the cell cycle, gene regulation, and nerve transmission .

Action Environment

To avoid introducing pH shock, unwanted solvent, or high salt into the medium, dipeptides that contain L-tyrosine, such as Glycyl-L-tyrosine, are a reliable replacement when high concentrations of L-tyrosine are required .

生化学分析

Biochemical Properties

Glycyl-L-tyrosine hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound is known to interact with enzymes involved in protein synthesis and degradation, such as proteases and peptidases. These interactions can modulate the enzymatic activity, leading to changes in protein turnover and cellular metabolism . Additionally, this compound can bind to specific receptors on the cell surface, influencing signal transduction pathways and cellular responses .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to enhance the production of immunoglobulins in Chinese hamster ovary cells, indicating its potential role in improving biopharmaceutical production . Furthermore, it can affect the expression of genes involved in metabolic pathways, leading to changes in cellular energy balance and metabolic flux .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific enzymes, altering their activity and function. For instance, it can inhibit the activity of proteases, leading to reduced protein degradation and increased protein stability . Additionally, this compound can activate certain signaling pathways, resulting in changes in gene expression and cellular responses . These molecular interactions contribute to the overall effects of this compound on cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperature or extreme pH, can lead to its degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including enhanced protein synthesis and improved cell viability .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can enhance protein synthesis and improve metabolic function without causing significant adverse effects . High doses of this compound can lead to toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to protein synthesis and degradation. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels . For example, this compound can enhance the activity of enzymes involved in amino acid metabolism, leading to increased production of essential metabolites . Additionally, it can modulate the balance of cofactor regeneration and energy distribution, contributing to improved cellular function and metabolic efficiency .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via amino acid transporters, facilitating its uptake and accumulation in target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and activity . These transport and distribution mechanisms play a crucial role in determining the bioavailability and efficacy of this compound in different cellular contexts.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can be localized to the endoplasmic reticulum, where it can influence protein folding and quality control processes . Additionally, it can be transported to the mitochondria, affecting cellular energy production and metabolic function . These subcellular localization mechanisms contribute to the diverse effects of this compound on cellular physiology.

特性

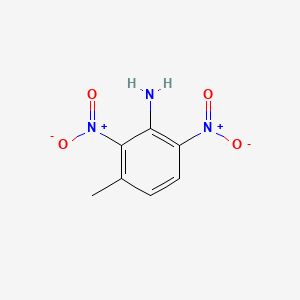

IUPAC Name |

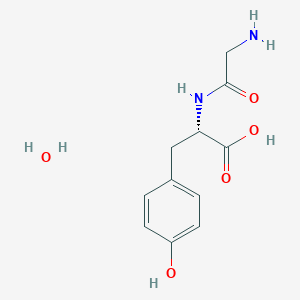

(2S)-2-[(2-aminoacetyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4.H2O/c12-6-10(15)13-9(11(16)17)5-7-1-3-8(14)4-2-7;/h1-4,9,14H,5-6,12H2,(H,13,15)(H,16,17);1H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWTGMUQZDXXXDC-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CN)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。